molecular formula C25H14Cl3N3OS B3881698 2-(4-chlorophenyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

2-(4-chlorophenyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

Cat. No.: B3881698
M. Wt: 510.8 g/mol
InChI Key: SUQJKUYIOYKYDG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a quinoline carboxamide moiety, a thiazole ring, and multiple chlorophenyl groups. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the quinoline carboxamide moiety could potentially be synthesized via a condensation reaction . The thiazole ring could be formed via a cyclization reaction . The chlorophenyl groups could be introduced via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray crystallography or NMR spectroscopy could potentially be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloro groups and the electron-donating amide group. It might undergo reactions such as nucleophilic aromatic substitution or amide hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially influencing its solubility and melting point .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Cl3N3OS/c26-16-8-5-14(6-9-16)22-12-18(17-3-1-2-4-21(17)29-22)24(32)31-25-30-23(13-33-25)15-7-10-19(27)20(28)11-15/h1-13H,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQJKUYIOYKYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

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